molecular formula C11H11IO B8658146 1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene CAS No. 129180-58-1

1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene

Cat. No.: B8658146
CAS No.: 129180-58-1
M. Wt: 286.11 g/mol
InChI Key: HWARCJVQUDOHMY-UHFFFAOYSA-N
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Description

1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene is a useful research compound. Its molecular formula is C11H11IO and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

129180-58-1

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

1-iodo-4-(2-methylbut-3-yn-2-yloxy)benzene

InChI

InChI=1S/C11H11IO/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8H,2-3H3

InChI Key

HWARCJVQUDOHMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-3-methyl-1-butyne (10.0 g, 97.9 mmol), 4-iodophenol (15.0 g, 68.4 mmol), sodium hydroxide (3.90 g, 97.5 mmol) and tetrabutylammonium hydrogen sulfate (9.33 g, 27.5 mmol) in methylene chloride (50 mL) and water (50 mL) was stirred for 19 days at room temperature. After separating the two layers, the organic layer was washed with 1 N sodium hydroxide followed by water, dried over magnesium sulfate and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed successively with 1 N hydrochloric acid, 1 N sodium hydroxide, water, brine and dried over anhydrous magnesium sulfate. After removing drying agent, the solvent was removed in vacuo. The crude product was purified by flash chromatography on silica gel eluting with toluene/hexane (1:10) to give the title compound as an oil (5.78 g, 20.2 mmol) in 30% yield: 1H NMR (CDCl3) δ 7.56 (d, J=8.7 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 2.56 (s, 1H), 1.63 (s, 6H); 13C NMR (CDCl3) δ 155.4, 137.8, 123.5, 86.0, 85.6, 74.3, 72 6, 29.5.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-iodophenol (6.05 g, 27.5 mmol), in anhydrous acetonitrile (25 mL) cooled to 0° C. was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.50 mL, 30.1 mmol). The solution was stirred for 10 minutes then the title B compound (2.56 g, 25 mmol) was added followed by copper(II) chloride dihydrate (5.1 mg, 0.030 mmol). The reaction mixture was stirred at 0° C. for five hours then concentrated in vacuo. The residue was partitioned between 200 mL of toluene and 40 mL of 1M aq HCl solution. The organic layer was washed with two-40 mL portions of 1M aq HCl solution, two-40 mL portions of 1M aq NaOH solution, brine then dried (magnesium sulfate) and concentrated in vacuo to give a pale yellow liquid. The crude material was purified by bulb-to-bulb distillation (100° C., 0.1 mm) to afford the title compound as a colorless liquid (5.65 g, 19.7 mmol, 79%).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
2.56 g
Type
reactant
Reaction Step Three
Name
copper(II) chloride dihydrate
Quantity
5.1 mg
Type
catalyst
Reaction Step Four
Yield
79%

Synthesis routes and methods IV

Procedure details

To a solution of 4-iodophenol (5.01 g, 22.8 mmol) in CH3CN (100 mL) containing K2CO3 (15.7 g, 0.114 mol) was added KI (4.91 g, 29.6 mmol) followed by 3-methyl-3-chlorobutyne (7.01 g, 68.3 mmol) at room temperature. The reaction was heated to 80° C. for 60 hours. The reaction was cooled to room temperature, quenched with 2.5N NaOH and extracted with ether. The combined organic extracts were washed with 2.5N NaOH (2X eq. vol.), dried over anhydrous K2CO3 and concentrated. The residue was taken up in a minimal amount of 10% ether/petroleum ether and filtered through a 2" silica gel pad, using 10% ether/petroleum ether elution. The filtrate was concentrated to give 6.04 g, (93%) of product.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Yield
93%

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